molecular formula C9H9F3O3 B1481200 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid CAS No. 2098112-78-6

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid

Cat. No. B1481200
CAS RN: 2098112-78-6
M. Wt: 222.16 g/mol
InChI Key: OAJMQRODKGHEHE-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid (TFMBA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of 4-hydroxybenzoic acid and is composed of a benzene ring with a trifluoromethyl substituent and a furan-2-ylmethyl substituent. TFMBA is a valuable intermediate for the synthesis of various compounds, and its use in scientific research is widespread due to its unique properties.

Scientific Research Applications

Novel Synthetic Routes and Chemical Transformations

  • Research has focused on developing novel synthetic pathways to create trifluoromethylated furan derivatives, which are important for their unique chemical properties and potential applications in pharmaceuticals and materials science. For instance, the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans through palladium-catalyzed cycloisomerization represents a significant advancement in the field, providing a new route to access furan compounds with trifluoromethyl groups (Zhang, Zhao, & Lu, 2007).

Biomass Conversion and Sustainable Chemistry

  • The transformation of biomass-derived compounds into valuable chemicals is a critical area of research, with 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid and related structures playing a key role. Studies on the production of acid chloride derivatives from biomass-derived furfural compounds highlight the potential of these chemical pathways in producing biofuels and polymers, underscoring the importance of furan derivatives in green chemistry (Dutta, Wu, & Mascal, 2015).

Material Science and Polymer Research

  • In material science, the application of furan derivatives, including those related to 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid, extends to the development of new polymers and nanomaterials. For instance, the optical gating of synthetic ion channels using photolabile furan compounds opens new avenues in the design of responsive nanofluidic devices, showcasing the versatility of furan derivatives in creating sophisticated material systems (Ali et al., 2012).

Chemical Analysis and Method Development

  • The compound and its analogs have also been central to advancements in chemical analysis techniques. Improved derivatization techniques for the quantification of halogenated furanones in drinking water, utilizing derivatives of trifluoroacetic acid, demonstrate the critical role these compounds play in environmental monitoring and safety assessments (Kubwabo et al., 2009).

properties

IUPAC Name

4,4,4-trifluoro-2-(furan-2-ylmethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c10-9(11,12)5-6(8(13)14)4-7-2-1-3-15-7/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJMQRODKGHEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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